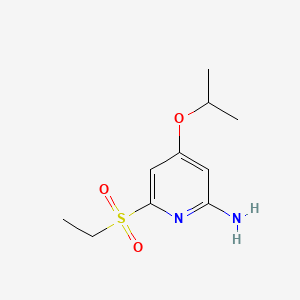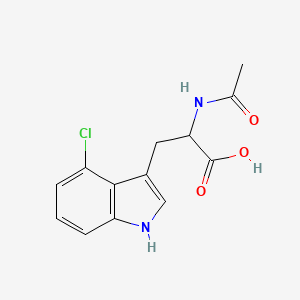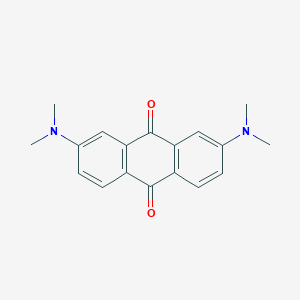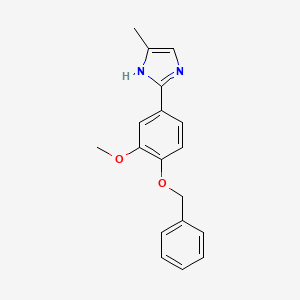![molecular formula C7H7N3O B15334396 7-Methoxyimidazo[1,2-b]pyridazine](/img/structure/B15334396.png)
7-Methoxyimidazo[1,2-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxyimidazo[1,2-b]pyridazine is a heterocyclic compound characterized by the presence of an imidazo[1,2-b]pyridazine core with a methoxy group at the 7th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyimidazo[1,2-b]pyridazine typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones under various conditions. One efficient method is the solvent- and catalyst-free synthesis under microwave irradiation, which offers high yields and environmentally benign conditions . Another approach involves the use of solid support catalysts such as Al2O3 and TiCl4 .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and microwave-assisted synthesis, are likely to be employed to ensure efficient and sustainable production.
化学反応の分析
Types of Reactions: 7-Methoxyimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized imidazo[1,2-b]pyridazines .
科学的研究の応用
7-Methoxyimidazo[1,2-b]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 7-Methoxyimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of interleukin-17A (IL-17A), a cytokine involved in inflammatory responses. By inhibiting IL-17A, this compound can modulate immune responses and reduce inflammation .
類似化合物との比較
Imidazo[1,2-a]pyridines: Known for their antiviral, antibacterial, and anticancer properties.
Pyridazines: Exhibit a wide range of pharmacological activities, including antimicrobial, antidepressant, and antihypertensive effects.
Uniqueness: 7-Methoxyimidazo[1,2-b]pyridazine stands out due to its specific substitution pattern and its potent inhibitory effects on IL-17A. This makes it a valuable compound for developing new therapeutic agents targeting inflammatory diseases .
特性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
7-methoxyimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H7N3O/c1-11-6-4-7-8-2-3-10(7)9-5-6/h2-5H,1H3 |
InChIキー |
JBQVYAYZDXKKLH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC=CN2N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


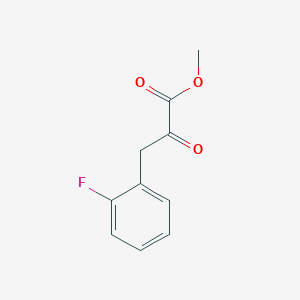
![3-[3-(Trifluoromethyl)phenyl]cyclobutanol](/img/structure/B15334319.png)
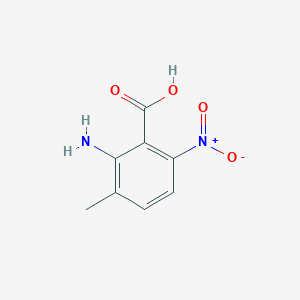
![2-(2-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15334330.png)
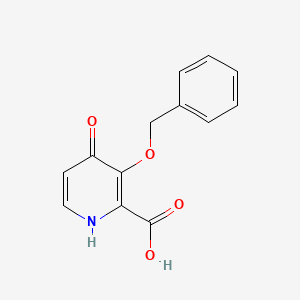
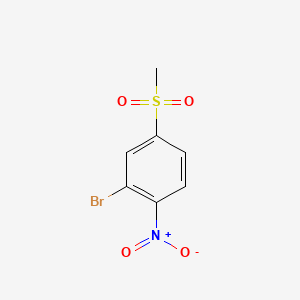

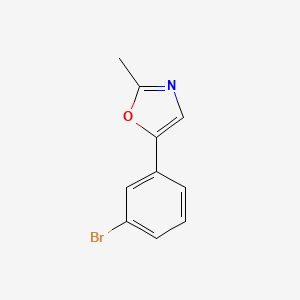

![2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B15334365.png)
